2-cyano-N,N-dimethylethanethioamide
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Overview
Description
2-cyano-N,N-dimethylethanethioamide is an organic compound with the molecular formula C5H8N2S It is a thioamide derivative characterized by the presence of a cyano group and a dimethylamino group attached to the ethanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N,N-dimethylethanethioamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylthioformamide with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Another method involves the reaction of N,N-dimethylthioformamide with cyanogen chloride in the presence of a base. This reaction also proceeds under mild conditions and provides a high yield of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N,N-dimethylethanethioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
2-cyano-N,N-dimethylethanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioamide moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of a thioamide group.
N,N-dimethylthioformamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-cyano-N,N-diethylacetamide: Similar to 2-cyano-N,N-dimethylacetamide but with ethyl groups instead of methyl groups.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Biological Activity
2-Cyano-N,N-dimethylethanethioamide (CAS No. 146561-43-5) is an organic compound belonging to the thioamide class, characterized by its unique structure featuring a cyano group and a dimethylamino group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C5H8N2S
- Molecular Weight : 132.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The cyano group can participate in nucleophilic addition reactions, while the thioamide moiety can form coordination complexes with metal ions, potentially modulating enzyme activity and influencing cellular processes .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thioamide derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to inhibit specific kinases involved in cancer cell proliferation further supports its role as a candidate for anticancer drug development .
Case Studies
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of thioamide derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effective inhibition at low concentrations .
- Anticancer Activity : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates among treated cells compared to controls.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Thioamide derivative | Moderate | High |
2-Cyano-N,N-dimethylacetamide | Acetamide derivative | Low | Moderate |
N,N-Dimethylthioformamide | Thioformamide | Low | Low |
This table illustrates that while similar compounds exist, this compound exhibits enhanced biological activities, particularly in antimicrobial and anticancer contexts.
Properties
IUPAC Name |
2-cyano-N,N-dimethylethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7(2)5(8)3-4-6/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOBZYKPPXFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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